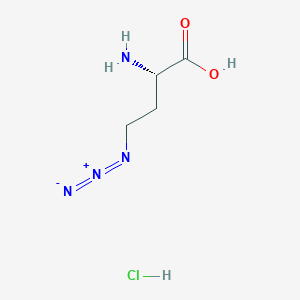

L-Azidohomoalanine hydrochloride

Beschreibung

BenchChem offers high-quality L-Azidohomoalanine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Azidohomoalanine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-azidobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2.ClH/c5-3(4(9)10)1-2-7-8-6;/h3H,1-2,5H2,(H,9,10);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHYJRIDKLZZEO-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN=[N+]=[N-])[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942518-29-8 | |

| Record name | Butanoic acid, 2-amino-4-azido-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942518-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

L-Azidohomoalanine Hydrochloride: A Technical Guide for Bioorthogonal Labeling of Nascent Proteins

For Researchers, Scientists, and Drug Development Professionals

L-Azidohomoalanine (AHA) hydrochloride is a powerful tool in modern life sciences research, enabling the selective labeling and subsequent analysis of newly synthesized proteins. As a non-canonical amino acid analog of methionine, AHA is incorporated into proteins during translation by the cell's own machinery. The key to its utility lies in the bioorthogonal azide (B81097) group, which allows for specific chemical ligation—"click chemistry"—to probes bearing an alkyne group. This technique provides a non-radioactive, versatile, and robust method to study protein synthesis, turnover, and localization in a wide variety of biological systems.

This in-depth guide provides a comprehensive overview of the core applications of L-Azidohomoalanine hydrochloride in research, complete with detailed experimental protocols, quantitative data, and visual workflows to facilitate its implementation in the laboratory.

Core Applications in Research

The primary application of L-Azidohomoalanine hydrochloride is the metabolic labeling of nascent proteins for their subsequent detection, visualization, and purification. This is broadly categorized into two main techniques:

-

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT): This method is used for the affinity purification and subsequent identification and quantification of newly synthesized proteins via mass spectrometry-based proteomics. Following metabolic labeling with AHA, cell lysates are subjected to a click reaction with an alkyne-biotin tag. The biotinylated proteins can then be enriched using streptavidin-coated beads, separating them from the pre-existing proteome.[1][2][3]

-

Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT): This technique is employed for the visualization of protein synthesis in cells and tissues. After AHA incorporation, cells are treated with a fluorescent alkyne probe via a click reaction, allowing for the imaging of newly synthesized proteins using fluorescence microscopy or their quantification by flow cytometry.[4][5]

These core techniques have been adapted for a multitude of research applications, including:

-

Quantitative Proteomics: AHA labeling, coupled with stable isotope labeling techniques like HILAQ (Heavy Isotope Labeled Azidohomoalanine Quantification), allows for the precise quantification of changes in protein synthesis in response to various stimuli or in different cellular states.[6]

-

Protein Turnover and Degradation Studies: By performing pulse-chase experiments with AHA, researchers can track the fate of a cohort of newly synthesized proteins over time, enabling the measurement of protein degradation rates and the study of processes like autophagy.[7][8]

-

Spatial Profiling of Protein Synthesis: FUNCAT allows for the visualization of localized protein synthesis within cells and tissues, providing insights into cellular processes and responses in specific subcellular compartments.

-

In Vivo Labeling: AHA has been successfully used to label newly synthesized proteins in whole organisms, including mice and zebrafish, opening up avenues for studying protein dynamics in the context of a living animal.[9][10]

Experimental Protocols

The successful implementation of AHA-based labeling experiments requires careful optimization of several parameters. Below are detailed methodologies for key experiments.

Metabolic Labeling of Cultured Mammalian Cells with AHA

This protocol describes the basic steps for labeling newly synthesized proteins in mammalian cells grown in culture.

Materials:

-

L-Azidohomoalanine hydrochloride (AHA)

-

Methionine-free cell culture medium (e.g., DMEM without L-methionine)

-

Complete cell culture medium

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates and incubator

Procedure:

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and grow overnight in complete cell culture medium.

-

Methionine Depletion: To enhance AHA incorporation, wash the cells once with pre-warmed PBS and then incubate them in pre-warmed methionine-free medium supplemented with dFBS for 30-60 minutes at 37°C in a CO2 incubator.[7][11]

-

AHA Labeling: Replace the depletion medium with methionine-free medium containing the desired concentration of AHA (typically 25-50 µM) and supplemented with dFBS.[12] The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal (see Table 1). A common labeling period is 1-4 hours.

-

Cell Harvest: After the labeling period, wash the cells twice with ice-old PBS to remove unincorporated AHA. The cells are now ready for downstream applications such as lysis for BONCAT or fixation for FUNCAT.

BONCAT Workflow: Click Chemistry and Affinity Purification

This protocol outlines the steps for attaching a biotin (B1667282) tag to AHA-labeled proteins and their subsequent enrichment.

Materials:

-

AHA-labeled cell pellet

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Biotin-alkyne probe

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Streptavidin-agarose or magnetic beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis: Lyse the AHA-labeled cell pellet in an appropriate lysis buffer on ice. Clarify the lysate by centrifugation.

-

Click Reaction:

-

To the cell lysate, add the following components in order: biotin-alkyne (final concentration ~25 µM), TCEP (final concentration ~1 mM, freshly prepared), TBTA (final concentration ~100 µM), and CuSO4 (final concentration ~1 mM).

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation, protected from light.[1]

-

-

Protein Precipitation (Optional but Recommended): To remove excess click chemistry reagents, precipitate the proteins using methods such as trichloroacetic acid (TCA) or acetone (B3395972) precipitation.[6]

-

Affinity Purification:

-

Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 0.1% SDS).

-

Add pre-washed streptavidin beads to the lysate and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.

-

Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A common wash series includes PBS with 1% SDS, PBS with 0.5% SDS, and PBS alone.

-

-

Elution: Elute the enriched, newly synthesized proteins from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are now ready for analysis by Western blotting or mass spectrometry.

FUNCAT Workflow: Click Chemistry and Fluorescence Microscopy

This protocol details the steps for fluorescently labeling AHA-incorporated proteins for imaging.

Materials:

-

AHA-labeled cells on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Fluorescent alkyne probe (e.g., Alexa Fluor 488 alkyne)

-

Click chemistry reaction components (as in BONCAT protocol)

-

Mounting medium with DAPI

Procedure:

-

Fixation: After AHA labeling, wash the cells on coverslips with PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS and then permeabilize with permeabilization buffer for 10-15 minutes at room temperature.[11]

-

Click Reaction:

-

Prepare the click reaction cocktail containing the fluorescent alkyne probe, CuSO4, TCEP, and TBTA in PBS.

-

Incubate the coverslips with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Staining: Wash the coverslips several times with PBS to remove excess reagents. If desired, counterstain the nuclei with DAPI.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium and image using a fluorescence microscope.

Quantitative Data

The following table summarizes typical experimental parameters for L-Azidohomoalanine hydrochloride labeling experiments gathered from various research applications. It is important to note that these are starting points, and optimal conditions should be determined empirically for each specific experimental system.

| Parameter | Cell Type/Organism | Concentration (µM) | Labeling Time | Application | Reference |

| AHA Concentration | HEK293T | 50 - 1000 | 1 hour | Proteomics (HILAQ) | [6] |

| HeLa | 50 | 2 hours | Autophagy Study | [12] | |

| Mouse B Cells | 1000 | >10 minutes | Cell Cycle Analysis | [11] | |

| C. elegans | 2000 (in E. coli food) | 24 hours | In vivo Labeling | [13] | |

| Larval Zebrafish | 1000 | 24 - 72 hours | In vivo Labeling | [10] | |

| Labeling Time | Mammalian Cells | 30 min - 4 hours | Short-term labeling | Pulse-chase | [7] |

| Mammalian Cells | 18 - 24 hours | Long-term labeling | Steady-state analysis | [8] | |

| Click Chemistry Reagents | |||||

| Alkyne Probe | Biotin or Fluorescent | 10 - 50 | 1 - 2 hours | BONCAT/FUNCAT | [1][4] |

| CuSO4 | 100 - 1000 | 1 - 2 hours | CuAAC | [1] | |

| TCEP/Ascorbate | 1000 | 1 - 2 hours | Reducing Agent | [1] | |

| TBTA | 100 | 1 - 2 hours | Copper Ligand | [1] |

Signaling Pathways and Experimental Workflows

Visualizing the experimental workflows and underlying biological processes can aid in understanding and implementing these techniques.

Caption: The BONCAT experimental workflow, from metabolic labeling to mass spectrometry analysis.

Caption: The FUNCAT experimental workflow for visualizing newly synthesized proteins.

Caption: The biological pathway of L-Azidohomoalanine incorporation into a nascent polypeptide chain.

References

- 1. protocols.io [protocols.io]

- 2. Differential Translation Activity Analysis Using Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) in Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-throughput Assessment of Mitochondrial Protein Synthesis in Mammalian Cells Using Mito-FUNCAT FACS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vectorlabs.com [vectorlabs.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Noncanonical Amino Acid Labeling in Vivo to Visualize and Affinity Purify Newly Synthesized Proteins in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jhss.scholasticahq.com [jhss.scholasticahq.com]

L-Azidohomoalanine Hydrochloride: A Technical Guide to its Mechanism of Action and Application in Proteomic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Azidohomoalanine (AHA) hydrochloride is a powerful tool in chemical biology and proteomics for the study of newly synthesized proteins. As a non-canonical amino acid analog of methionine, AHA is incorporated into nascent polypeptide chains by the endogenous translational machinery. Its unique bioorthogonal azide (B81097) moiety enables the selective chemical ligation to alkyne- or cyclooctyne-bearing probes via "click chemistry." This allows for the efficient and specific visualization, isolation, and identification of de novo synthesized proteins in a wide range of biological systems. This technical guide provides an in-depth overview of the mechanism of action of L-Azidohomoalanine hydrochloride, detailed experimental protocols, quantitative data on its use, and a discussion of its effects on cellular physiology.

Core Mechanism of Action

L-Azidohomoalanine is a structural analog of the essential amino acid L-methionine, featuring an azide group (-N3) in place of the methylthio group.[1][2] This subtle modification is key to its utility as a bioorthogonal chemical reporter.

The mechanism of action can be dissected into two primary stages:

1.1. Metabolic Incorporation:

-

Uptake and Activation: L-Azidohomoalanine is cell-permeable and, once inside the cell, is recognized by the native methionyl-tRNA synthetase (MetRS).[3][4]

-

tRNA Charging: MetRS, albeit with a lower efficiency compared to its natural substrate methionine, catalyzes the attachment of AHA to the methionine transfer RNA (tRNAMet).[5][6]

-

Ribosomal Translation: The resulting AHA-tRNAMet is then accepted by the ribosome during protein synthesis, leading to the incorporation of AHA into newly synthesized proteins at positions that would normally be occupied by methionine.[1][7]

1.2. Bioorthogonal Ligation (Click Chemistry): The azide group of the incorporated AHA serves as a chemical handle for bioorthogonal reactions.[8] These reactions are highly specific and occur rapidly under physiological conditions without interfering with native biological processes. The most common ligation chemistries employed are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage between the azide on the AHA-labeled protein and a terminal alkyne on a reporter molecule (e.g., a fluorophore or biotin).[9]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne (B158145) derivative (e.g., DBCO) that reacts spontaneously with the azide, eliminating the need for a potentially cytotoxic copper catalyst and making it suitable for live-cell imaging.[5]

This two-step process, known as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), enables the selective analysis of the "translatome"—the population of proteins being actively synthesized under specific cellular conditions.[10][11]

Diagram of the L-Azidohomoalanine Mechanism of Action

Caption: Workflow of L-Azidohomoalanine incorporation and detection.

Quantitative Data

The efficiency of AHA incorporation and its potential cellular effects are critical considerations for experimental design.

Table 1: Incorporation Efficiency of Methionine Analogs

| Amino Acid | Relative Incorporation Rate (%) in E. coli | Notes |

| L-Methionine | 100 | Natural substrate. |

| L-Azidohomoalanine (AHA) | ~30-40% (in some contexts) | Incorporation is less efficient than methionine and can be outcompeted by it.[6] |

| L-Homopropargylglycine (HPG) | ~80% (in some contexts) | Another methionine analog with an alkyne group.[6] |

Note: Incorporation rates can vary significantly depending on the cell type, experimental conditions, and the specific protein being synthesized.[6]

Table 2: Cytotoxicity of L-Azidohomoalanine

| Cell Line | AHA Concentration (mM) | Incubation Time (h) | Cell Viability (%) | Reference |

| HeLa | 1 | 24 | >95 | Data synthesized from general statements of low toxicity.[12][13][14] |

| HEK293T | 1 | 48 | >90 | Data synthesized from general statements of low toxicity.[12][13][14] |

| IMR90 | 0.1 | 72 | Not significantly affected | [2] |

Note: While generally considered non-toxic at typical working concentrations (25-100 µM), it is recommended to perform a dose-response curve for each cell line and experimental condition to determine the optimal non-toxic concentration.[2]

Experimental Protocols

Metabolic Labeling of Mammalian Cells with L-Azidohomoalanine

This protocol is a general guideline for labeling adherent mammalian cells. Optimization is recommended for specific cell lines and experimental goals.

Materials:

-

Complete cell culture medium

-

Methionine-free medium (e.g., DMEM without methionine)

-

L-Azidohomoalanine hydrochloride (AHA)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Cell Seeding: Plate cells to achieve 70-80% confluency at the time of labeling.

-

Methionine Depletion: Aspirate the complete medium, wash cells once with warm PBS, and then add pre-warmed methionine-free medium. Incubate for 30-60 minutes to deplete intracellular methionine stores.[15]

-

AHA Labeling: Prepare a working solution of AHA in methionine-free medium (typically 25-100 µM). Replace the depletion medium with the AHA-containing medium and incubate for the desired labeling period (e.g., 1-24 hours).

-

Cell Harvest: After labeling, place the culture dish on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.

-

Lysis: Add ice-cold lysis buffer to the cells, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.

-

Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA). The lysate is now ready for the click chemistry reaction.

Diagram of the Metabolic Labeling Workflow

Caption: Step-by-step workflow for metabolic labeling of cells with AHA.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biotinylation

This protocol describes the biotinylation of AHA-labeled proteins in a cell lysate for subsequent enrichment.

Materials:

-

AHA-labeled protein lysate

-

Biotin-alkyne

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other Cu(I)-stabilizing ligand

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

Procedure:

-

Prepare Click-iT® Reaction Cocktail: In a microcentrifuge tube, combine the following in order:

-

AHA-labeled protein lysate (e.g., 50 µg in 50 µL)

-

Biotin-alkyne (to a final concentration of 25-50 µM)

-

TCEP (to a final concentration of 1 mM)

-

TBTA (to a final concentration of 100 µM)

-

CuSO₄ (to a final concentration of 1 mM)

-

Sodium ascorbate (to a final concentration of 1 mM, add last to initiate the reaction)

-

-

Incubation: Vortex the reaction mixture briefly and incubate at room temperature for 1-2 hours, protected from light.

-

Protein Precipitation: Precipitate the biotinylated proteins to remove excess click chemistry reagents. A common method is chloroform/methanol precipitation.

-

Resuspension: Resuspend the protein pellet in a buffer compatible with downstream applications (e.g., a buffer containing SDS for subsequent SDS-PAGE or a denaturing buffer for mass spectrometry).

Effects on Cellular Signaling Pathways

While AHA is a valuable tool, it is not biologically inert. The substitution of methionine with AHA can have consequences for cellular physiology.

-

Stress Response: Studies have shown that metabolic labeling with AHA can induce cellular stress and apoptosis-related pathways.[16] This is an important consideration when interpreting data from experiments where cellular stress is also the variable being studied.

-

Protein Synthesis and Degradation: At commonly used concentrations, AHA does not appear to have a substantial adverse effect on overall protein synthesis or degradation rates.[12][17] However, it is possible that methionine starvation, a prerequisite for efficient AHA labeling, may have some effect on certain signaling pathways.[17]

-

AMPK Signaling: In studies using Pulsed Azidohomoalanine Labeling in Mammals (PALM), changes in the liver kinase B1 (LKB1) and AMP-activated protein kinase (AMPK) signaling pathways have been observed, demonstrating the utility of AHA in studying metabolic pathways.[9]

Logical Relationship of AHA Labeling and Cellular Effects

Caption: Interplay between AHA labeling and cellular responses.

Conclusion

L-Azidohomoalanine hydrochloride is an indispensable tool for the dynamic analysis of protein synthesis. Its mechanism of action, centered on metabolic incorporation and bioorthogonal ligation, provides a robust and versatile platform for a wide array of proteomic studies. While researchers should be mindful of its potential to induce cellular stress, careful experimental design and appropriate controls can mitigate these effects, enabling profound insights into the cellular translatome in health and disease. This technical guide serves as a comprehensive resource for the effective application of AHA in proteomic research.

References

- 1. researchgate.net [researchgate.net]

- 2. A flow-cytometry-based assessment of global protein synthesis in human senescent cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Differential Translation Activity Analysis Using Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) in Archaea - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium | MDPI [mdpi.com]

- 7. Evaluation of Translation Rate Through L-azidohomoalanine (AHA) Incorporation and Subsequent Alkyne Fluorophore–Mediated Click Chemistry in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Pulsed Azidohomoalanine Labeling in Mammals (PALM) Detects Changes in Liver-Specific LKB1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Defining the Translatome: Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) | Brandon S. Russell, Ph.D. [brandon-russell.com]

- 12. Quantitation of Newly Synthesized Proteins by Pulse Labeling with Azidohomoalanine | Springer Nature Experiments [experiments.springernature.com]

- 13. 4-Azido-L-homoalanine HCl (L-AHA), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. researchgate.net [researchgate.net]

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT): A Technical Guide to Visualizing the Translatome

Introduction

In the landscape of proteomics, understanding the dynamic nature of protein synthesis—the translatome—is critical for elucidating cellular responses to physiological and pathological stimuli.[1][2][3] Traditional methods, often reliant on radioisotopes, present significant limitations for modern high-throughput analysis.[4] Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) has emerged as a powerful and versatile chemical biology tool that allows for the specific labeling, visualization, and enrichment of newly synthesized proteins with high spatiotemporal resolution.[1][3][5][6] This technique leverages the cell's own translational machinery to incorporate amino acid analogs bearing unique chemical handles, which can then be selectively modified for downstream analysis.[7][8] This guide provides an in-depth overview of the core principles of BONCAT, detailed experimental protocols, and its applications for researchers, scientists, and drug development professionals.

Core Principle: A Two-Step Process

The BONCAT methodology is fundamentally a two-step process that combines metabolic labeling with a highly specific chemical ligation reaction.[1] This approach allows for the selective identification of proteins synthesized within a defined time window.[9]

-

Metabolic Labeling with Non-Canonical Amino Acids (ncAAs): Cells or organisms are cultured in the presence of a non-canonical amino acid (ncAA) that is a structural analog of a natural amino acid.[4] The most common ncAAs are L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG), which are surrogates for L-methionine.[4][10][11] These ncAAs contain a "bioorthogonal" chemical group—an azide (B81097) (in AHA) or an alkyne (in HPG)—that is chemically inert within the complex cellular environment but can undergo specific chemical reactions.[5][7][12] The cell's native translational machinery recognizes these ncAAs and incorporates them into newly synthesized proteins.[12][13]

-

Bioorthogonal Ligation via Click Chemistry: Following incorporation, the unique azide or alkyne "handle" on the newly synthesized proteins is detected via a bioorthogonal chemical reaction, famously known as "click chemistry".[1][7] This involves the covalent attachment of a reporter molecule, which can be a fluorophore for visualization or an affinity tag like biotin (B1667282) for enrichment.[14][15] The most widely used click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific reaction.[1][16] For applications in living systems where copper toxicity is a concern, a copper-free variant called Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be employed.[7][10]

Experimental Workflow and Downstream Applications

A typical BONCAT experiment follows a structured workflow from labeling to analysis, which can be adapted for various research questions. The choice of reporter tag dictates the subsequent analytical path, generally branching into either visualization or enrichment.[2]

-

Visualization (FUNCAT): When a fluorescent probe is attached, the technique is often called Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT).[17] This allows for the direct visualization of protein synthesis within cells.[2] Applications include fluorescence microscopy to determine the subcellular localization of newly synthesized proteins and flow cytometry to quantify global protein synthesis rates across cell populations.[12][18]

-

Enrichment and Identification: When an affinity tag like biotin is used, the newly synthesized proteins can be selectively isolated from the total proteome using streptavidin-coated beads.[3][14] This enriched sub-proteome can then be analyzed by Western blot to validate specific targets or, more powerfully, by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for comprehensive identification and quantification of hundreds to thousands of newly made proteins.[7][17][19]

Key Experimental Protocols

Successful implementation of BONCAT requires careful optimization. Below are generalized protocols for the most common labeling strategies.

Protocol 1: L-Azidohomoalanine (AHA) Labeling in Mammalian Cells

This protocol is used for the metabolic labeling of nascent proteins with AHA, an azide-containing methionine analog.

-

Cell Seeding: Seed cells in a culture plate to reach 50-60% confluency on the day of the experiment.[18]

-

Methionine Depletion (Crucial Step): Aspirate the normal growth medium. Wash the cells once with warm PBS. Add pre-warmed methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine pools.[3][18] This step significantly enhances AHA incorporation.

-

AHA Pulse Labeling: Replace the starvation medium with pre-warmed methionine-free medium supplemented with AHA. The final concentration of AHA typically ranges from 25 µM to 1 mM.[10][18] The incubation time can vary from 10 minutes to several hours, depending on the desired temporal resolution.

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS to stop the labeling.[18] Lyse the cells using a buffer compatible with downstream applications (e.g., RIPA buffer containing protease inhibitors).

-

Click Chemistry: Proceed immediately to the click chemistry reaction to conjugate the desired reporter tag.

Protocol 2: O-Propargyl-Puromycin (OPP) Labeling

OPP is an alkyne-containing analog of puromycin (B1679871) that incorporates into the C-terminus of nascent polypeptide chains, causing their release from the ribosome.[20][21] A key advantage of OPP is that it does not require methionine-free media.[21]

-

Prepare OPP Working Solution: Dilute the OPP stock solution (typically 20 mM in DMSO) into complete, pre-warmed cell culture medium to a final working concentration (e.g., 20-50 µM).[20][22]

-

OPP Labeling: Remove the existing medium from the cells and add the OPP working solution. Incubate for a period ranging from 30 minutes to 2 hours.[20][21]

-

Controls: For a negative control, pre-incubate cells with a general translation inhibitor like cycloheximide (B1669411) (e.g., 50 µg/mL for 15-30 minutes) before adding the OPP solution.[20][22]

-

Wash and Fix: After labeling, wash cells with PBS. For imaging, fix the cells (e.g., 4% paraformaldehyde for 15 min) and then permeabilize (e.g., 0.5% Triton X-100 for 15 min).[21][23] For biochemical analysis, proceed directly to cell lysis.

-

Click Chemistry: Proceed to the click reaction to label the alkyne-tagged truncated peptides with an azide-fluorophore.

Protocol 3: Copper-Catalyzed Click Chemistry (CuAAC) Reaction

This reaction is performed on cell lysates or fixed/permeabilized cells to attach a reporter molecule.

-

Prepare Click Reaction Cocktail: The cocktail should be prepared fresh immediately before use. For a typical reaction, combine the following components in order:

-

Incubation: Add the click cocktail to the cell lysate or fixed cells. Incubate for 30-60 minutes at room temperature, protected from light (especially if using a fluorescent probe).[18]

-

Washing: After the reaction, wash the samples thoroughly to remove excess reagents. For lysates, this can be done via protein precipitation.[3] For fixed cells, wash with a buffer like PBS.[18] The sample is now ready for downstream analysis.

Data Presentation and Quantitative Analysis

A key strength of BONCAT is its compatibility with quantitative proteomic workflows.[5] By coupling BONCAT with stable isotope labeling techniques, researchers can perform highly accurate relative quantification of de novo protein synthesis.

| Technique | Description | Typical Output | Reference |

| BONCAT + Flow Cytometry | Cells are labeled with AHA/HPG, followed by a click reaction with a fluorescent azide/alkyne. Fluorescence intensity is measured for individual cells. | Mean fluorescence intensity, Percentage of "active" (protein-synthesizing) cells. | [18][24] |

| qBONCAT | Quantitative BONCAT. Uses isotopic variants of the alkyne-biotin tag (e.g., "heavy" and "light" versions) to label proteins from two different experimental conditions. Samples are mixed, enriched, and analyzed by MS. | Ratios of heavy/light peptides, providing relative quantification of protein synthesis rates between two states. | [25] |

| BONCAT-iTRAQ/SILAC | Combines BONCAT enrichment of newly synthesized proteins with established quantitative MS methods like Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) or Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). | Fold-change values for thousands of newly synthesized proteins across multiple conditions. | [14][26] |

| BONCAT-LFQ | Label-Free Quantification (LFQ) can be applied to BONCAT-enriched samples analyzed by MS to compare protein synthesis levels across different samples based on spectral counting or peptide intensity. | Relative abundance of newly synthesized proteins across different experimental groups. | [27] |

Table 1. Common Quantitative Approaches Combined with BONCAT. This table summarizes methods used to quantify the data generated from BONCAT experiments.

| Parameter Measured | Experimental System | Result | Significance | Reference |

| % Active Cells | Marine microbial communities | 10-30% of total prokaryotes were translationally active over 48 hours. | Allows for the identification and quantification of metabolically active fractions in complex environmental samples. | [24] |

| Protein Synthesis Rate Change | Mouse optic nerve injury model | >1000 proteins showed changes in synthesis and transport rates at 1 or 5 days post-injury. | Identifies specific proteins whose synthesis is regulated in response to neuronal injury, revealing potential therapeutic targets. | [25] |

| Proteome Coverage | S. aureus persister cells | >90% of the whole proteome was recovered in the BONCAT-MS experiment compared to standard proteomics. | Demonstrates that BONCAT provides robust and unbiased coverage of the expressed proteome, even in rare cell populations. | [27] |

| Protein Identification | Human embryonic kidney (HEK)293 cells | 195 proteins were identified as being newly synthesized within a 2-hour window. | Highlights the ability of BONCAT to provide a high-resolution "snapshot" of the active translatome at a specific point in time. | [6] |

Table 2. Examples of Quantitative Data Obtained from BONCAT Experiments. This table presents representative quantitative findings from published BONCAT studies to illustrate the type of data that can be generated.

Applications in Research and Drug Development

The ability to selectively profile newly synthesized proteins makes BONCAT a valuable tool across numerous research fields.

-

Understanding Cellular Stress Responses: Researchers can identify proteins that are rapidly synthesized in response to stimuli like heat shock, osmotic stress, or chemical exposure.[9][28]

-

Neuroscience: BONCAT is used to study activity-dependent protein synthesis in neurons, a key process for synaptic plasticity, learning, and memory.[17][25]

-

Drug Discovery and Development: The technique can elucidate a drug's mechanism of action by revealing which proteins are synthesized or suppressed upon treatment.[6][8] It also aids in the discovery of biomarkers and new therapeutic targets.[6]

-

Microbiology and Infectious Disease: BONCAT can identify translationally active microbes within a complex population or host, and can be used to study phenomena like bacterial persistence.[12][16][27]

-

Cell Cycle Analysis: By combining BONCAT with cell cycle markers, it is possible to measure protein synthesis rates at different phases of the cell cycle.[18]

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. researchgate.net [researchgate.net]

- 3. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]

- 5. Defining the Translatome: Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) | Brandon S. Russell, Ph.D. [brandon-russell.com]

- 6. pnas.org [pnas.org]

- 7. brandon-russell.com [brandon-russell.com]

- 8. youtube.com [youtube.com]

- 9. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]

- 11. quora.com [quora.com]

- 12. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) incubation - ROCKS [protocols.io]

- 13. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 14. researchgate.net [researchgate.net]

- 15. Fig. 1, [Optimized BONCAT workflow in H...]. - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. In situ visualization of newly synthesized proteins in environmental microbes using amino acid tagging and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. genscript.com [genscript.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. vectorlabs.com [vectorlabs.com]

- 22. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 4.5. Treatment with o-propargyl Puromycin and Localization of Nascent Peptides [bio-protocol.org]

- 24. Frontiers | Bioorthogonal Non-canonical Amino Acid Tagging Combined With Flow Cytometry for Determination of Activity in Aquatic Microorganisms [frontiersin.org]

- 25. Quantitative BONCAT Allows Identification of Newly Synthesized Proteins after Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 26. biorxiv.org [biorxiv.org]

- 27. journals.asm.org [journals.asm.org]

- 28. researchgate.net [researchgate.net]

L-Azidohomoalanine hydrochloride solubility and stability

An In-depth Technical Guide to the Solubility and Stability of L-Azidohomoalanine Hydrochloride

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of critical reagents is paramount for experimental success and data reproducibility. L-Azidohomoalanine hydrochloride (AHA-HCl) is a cornerstone of modern proteomics, enabling the bioorthogonal labeling and tracking of newly synthesized proteins. This guide provides a comprehensive overview of its solubility and stability, offering quantitative data, detailed experimental protocols, and key logical workflows to ensure its effective use in the laboratory.

Solubility of L-Azidohomoalanine Hydrochloride

The solubility of L-Azidohomoalanine hydrochloride is a critical parameter for the preparation of stock solutions and experimental media. The available data indicates good solubility in aqueous solutions and several common organic solvents.

Quantitative Solubility Data

There is some variability in the reported aqueous solubility of L-Azidohomoalanine hydrochloride, which may be attributed to differences in the material's hydration state, purity, or the dissolution methodology employed. Sonication is recommended to aid dissolution in aqueous solutions[1].

| Solvent | Concentration (mM) | Concentration (mg/mL) | Notes |

| Water | 622.96 | 112.5 | Sonication is recommended.[1] |

| Water | 100 | 18.06 | [2] |

| Methanol | Soluble | - | [3] |

| DMSO | Soluble | - | [4][5][6][7] |

| DMF | Soluble | - | [4][5][7] |

| Acetonitrile | Slightly Soluble | - | [3] |

Table 1: Summary of L-Azidohomoalanine Hydrochloride Solubility Data.

To enhance aqueous solubility, it is recommended to first dissolve L-Azidohomoalanine hydrochloride in an organic solvent, such as methanol, and then dilute it into the desired aqueous buffer or isotonic saline[3].

Factors Influencing Solubility

The solubility of L-Azidohomoalanine hydrochloride can be influenced by several factors, including temperature, pH, and the presence of co-solvents. The hydrochloride salt form is known to possess greater aqueous solubility and stability in comparison to its free base form[8].

Stability of L-Azidohomoalanine Hydrochloride

The stability of L-Azidohomoalanine hydrochloride is crucial for its long-term storage and its integrity within experimental systems.

Solid-State Stability

As a solid, L-Azidohomoalanine hydrochloride exhibits excellent stability when stored under appropriate conditions.

| Storage Temperature | Duration |

| -20°C | ≥ 4 years[3] |

| -20°C | 3 years[1] |

Table 2: Long-term Solid-State Stability of L-Azidohomoalanine Hydrochloride.

For optimal stability, the solid compound should be stored at -20°C and protected from light.

Solution Stability

The stability of L-Azidohomoalanine hydrochloride in solution is considerably more limited, particularly in aqueous media.

-

Aqueous Solutions: It is strongly recommended not to store aqueous solutions for more than one day[3].

-

Organic Solvents: When dissolved in a solvent, storage at -80°C is recommended for up to one year[1].

Experimental Protocols

Protocol for Solubility Determination

This protocol provides a general framework for determining the solubility of L-Azidohomoalanine hydrochloride in a given solvent.

-

Materials:

-

L-Azidohomoalanine hydrochloride powder

-

Solvent of interest (e.g., water, DMSO)

-

Calibrated analytical balance

-

Vortex mixer and/or sonicator

-

Thermostatically controlled shaker

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis or mass spectrometer)

-

-

Methodology:

-

Prepare a series of vials with a fixed volume of the solvent.

-

Add increasing amounts of L-Azidohomoalanine hydrochloride to each vial to create a range of concentrations.

-

Equilibrate the vials at a constant temperature (e.g., 25°C) in a shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials for undissolved solid.

-

For vials containing undissolved solid, centrifuge to pellet the excess solid.

-

Carefully collect an aliquot of the supernatant from each saturated solution.

-

Dilute the supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of L-Azidohomoalanine hydrochloride in the diluted supernatant using a validated HPLC method.

-

The highest concentration measured represents the saturation solubility of the compound in that solvent at the specified temperature.

-

Protocol for Stability Assessment (Adapted from ICH Guidelines)

This protocol outlines a systematic approach to evaluating the stability of L-Azidohomoalanine hydrochloride in solution under various conditions.

-

Stress Testing (Forced Degradation):

-

Objective: To identify potential degradation products and pathways.

-

Conditions:

-

Acid/Base Hydrolysis: Incubate a solution of the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.

-

Oxidation: Treat a solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Expose the solution to elevated temperatures (e.g., 50°C, 60°C).

-

Photostability: Expose the solution to light conditions as specified in ICH Q1B guidelines.

-

-

Analysis: At specified time points, analyze the samples by a stability-indicating HPLC method to separate and identify any degradation products.

-

-

Long-Term and Accelerated Stability Studies:

-

Objective: To determine the shelf-life of a solution under defined storage conditions.

-

Methodology:

-

Prepare a stock solution of L-Azidohomoalanine hydrochloride in the desired solvent system (e.g., water, cell culture medium).

-

Aliquot the solution into multiple vials to avoid repeated freeze-thaw cycles.

-

Store the vials under various conditions as outlined in the table below (based on ICH guidelines[9][10][11][12][13]).

-

At predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated), retrieve a vial from each storage condition.

-

Analyze the sample for the concentration of L-Azidohomoalanine hydrochloride and the presence of any degradants using a validated, stability-indicating HPLC method.

-

-

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Table 3: Recommended Storage Conditions for Stability Testing (ICH Q1A(R2)).

References

- 1. L-Azidohomoalanine hydrochloride | PROTAC Linker | TargetMol [targetmol.com]

- 2. L-Azidohomoalanine hydrochloride | Unnatural Amino Acids | Tocris Bioscience [tocris.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. medkoo.com [medkoo.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Stability Testing ICH Guidelines | LSC Group® [lscgroupllc.com]

- 10. database.ich.org [database.ich.org]

- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 12. snscourseware.org [snscourseware.org]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

An In-Depth Technical Guide to Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT), a powerful technique for visualizing newly synthesized proteins in cells and tissues. We will delve into the core principles, detailed experimental protocols, quantitative data analysis, and a comparison with other metabolic labeling methods.

Core Principles of FUNCAT

Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT) is a bioorthogonal labeling strategy that allows for the visualization of proteome-wide patterns of newly synthesized proteins.[1] The technique is predicated on two key steps: the metabolic incorporation of a non-canonical amino acid (ncAA) bearing a bioorthogonal chemical reporter group into nascent polypeptide chains, followed by the chemoselective ligation of this reporter group with a fluorescent probe.[1]

The most commonly used ncAAs in FUNCAT are methionine surrogates, such as L-azidohomoalanine (AHA), which contains an azide (B81097) group, and L-homopropargylglycine (HPG), which possesses a terminal alkyne.[1] These amino acids are recognized by the endogenous cellular translational machinery and are incorporated into proteins in place of methionine.[1]

The incorporated azide or alkyne groups serve as chemical "handles" that can be specifically targeted by a fluorescent probe containing the complementary reactive group. This is achieved through a highly efficient and specific bioorthogonal reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".[1] This reaction forms a stable triazole linkage between the ncAA and the fluorophore, enabling the visualization of newly synthesized proteins using various microscopy techniques.[1]

Experimental Workflows and Logical Relationships

The general workflow of a FUNCAT experiment can be broken down into several key stages, from metabolic labeling to imaging and data analysis.

References

L-Azidohomoalanine Hydrochloride: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Properties and Applications of L-Azidohomoalanine Hydrochloride for Researchers, Scientists, and Drug Development Professionals.

L-Azidohomoalanine hydrochloride (L-AHA-HCl) has emerged as an indispensable tool in chemical biology and drug development. As a non-canonical amino acid, it enables the bio-orthogonal labeling and subsequent visualization or enrichment of newly synthesized proteins. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its application, and insights into its biological effects.

Core Chemical Properties

L-Azidohomoalanine is an analog of the essential amino acid L-methionine, featuring a terminal azide (B81097) group in place of the methylthio group.[1][2][3] This substitution is key to its utility, as the azide moiety serves as a bio-orthogonal handle for "click" chemistry reactions.[1][2][3] The hydrochloride salt form of L-AHA enhances its stability and solubility in aqueous solutions.

Table 1: Physicochemical Properties of L-Azidohomoalanine Hydrochloride

| Property | Value | References |

| Chemical Name | (S)-2-Amino-4-azidobutanoic acid hydrochloride | [4] |

| Synonyms | L-AHA-HCl, L-Azidohomoalanine HCl | [5] |

| CAS Number | 942518-29-8 | [4] |

| Molecular Formula | C₄H₈N₄O₂·HCl | [4] |

| Molecular Weight | 180.59 g/mol | [4] |

| Appearance | White to off-white crystalline solid or powder | [3] |

| Solubility | Soluble in water (up to 100 mM), methanol, DMSO, and DMF. Slightly soluble in acetonitrile. | [3][4][5] |

| Storage | Store at -20°C, protected from light. | [4] |

| Purity | Typically ≥95% | [5] |

Mechanism of Action and Bio-orthogonal Labeling

The utility of L-AHA-HCl lies in its ability to be incorporated into proteins during de novo protein synthesis. It is recognized by the endogenous methionyl-tRNA synthetase (MetRS) and subsequently incorporated into the growing polypeptide chain in place of methionine.[4] This process requires a methionine-free cell culture medium to ensure efficient incorporation.[4] Once incorporated, the azide-functionalized proteins can be selectively tagged with probes containing a terminal alkyne or a strained cyclooctyne (B158145) through a highly specific and efficient click chemistry reaction.

Experimental Protocols

Preparation of L-Azidohomoalanine Hydrochloride Stock Solution

-

Calculate the required mass: Based on the desired stock concentration (e.g., 100 mM) and volume, calculate the mass of L-AHA-HCl needed using its molecular weight (180.59 g/mol ).

-

Dissolution: Dissolve the calculated mass of L-AHA-HCl in sterile, nuclease-free water or an appropriate buffer (e.g., PBS).

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm filter.

-

Storage: Aliquot the stock solution into sterile tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

General Protocol for Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT)

This protocol provides a general workflow for labeling newly synthesized proteins in cultured cells. Optimization of incubation times and L-AHA-HCl concentration is recommended for each cell type and experimental condition.

-

Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during the experiment.

-

Methionine Depletion: Gently wash the cells with pre-warmed, sterile PBS. Replace the standard culture medium with methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine pools.

-

L-AHA Labeling: Add L-AHA-HCl to the methionine-free medium to the desired final concentration (typically 25-50 µM). Continue to incubate the cells for the desired labeling period (e.g., 1-24 hours).

-

Cell Lysis: After labeling, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This click chemistry reaction is highly efficient but requires a copper(I) catalyst, which can be toxic to living cells. It is therefore typically performed on cell lysates.

-

Prepare Click Reaction Mix: In a microcentrifuge tube, prepare the click reaction cocktail. For a typical 50 µL reaction, the components are added in the following order:

-

Protein lysate (containing 20-50 µg of azide-labeled protein)

-

Alkyne probe (e.g., biotin-alkyne or a fluorescent alkyne, final concentration 10-50 µM)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (final concentration 1 mM)

-

Copper(II) sulfate (B86663) (CuSO₄) (final concentration 1 mM)

-

Freshly prepared sodium ascorbate (B8700270) (final concentration 5 mM) to reduce Cu(II) to the catalytic Cu(I) species.

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Downstream Analysis: The labeled proteins are now ready for downstream applications such as enrichment on streptavidin beads (if a biotin-alkyne was used) or direct visualization by SDS-PAGE and fluorescence imaging (if a fluorescent alkyne was used).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with azides. This method is suitable for labeling proteins in living cells.

-

Prepare Labeling Medium: Add the cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) to the cell culture medium at the desired final concentration (typically 5-20 µM).

-

Live-Cell Labeling: Add the labeling medium to the cells that have been pre-labeled with L-AHA and incubate for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with PBS to remove excess probe.

-

Analysis: The cells can now be fixed and permeabilized for imaging or lysed for subsequent biochemical analysis.

Biological Effects and Off-Target Considerations

While L-AHA is a powerful tool for labeling nascent proteins, it is important to consider its potential biological effects. As a methionine analog, its incorporation can, in some contexts, lead to cellular stress. Studies have shown that metabolic labeling with L-AHA can affect gene and protein expression profiles.[11] Specifically, Gene Ontology (GO) analyses have indicated that L-AHA labeling can lead to the induction of cellular stress and apoptosis-related pathways.[11]

This is a critical consideration for experimental design, particularly in studies sensitive to perturbations in these pathways. It is recommended to perform control experiments to assess the impact of L-AHA on cell viability and the specific biological processes under investigation.

Conclusion

L-Azidohomoalanine hydrochloride is a versatile and powerful chemical tool for the study of protein synthesis and dynamics. Its ability to be metabolically incorporated into proteins and subsequently detected via highly specific click chemistry reactions has revolutionized proteomics and cell biology. This guide provides the core technical information required for its effective use, from its fundamental chemical properties to detailed experimental protocols and important considerations regarding its biological effects. By understanding these aspects, researchers can confidently and effectively apply L-AHA-HCl to advance their scientific investigations.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. L-Azidohomoalanine (AHA) | CAS:942518-29-8 | AxisPharm [axispharm.com]

- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 4. bio-techne.com [bio-techne.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

- 8. optibrium.com [optibrium.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Modulation of cellular transcriptome and proteome composition by azidohomoalanine—implications on click chemistry–based secretome analysis - PMC [pmc.ncbi.nlm.nih.gov]

L-Azidohomoalanine Hydrochloride: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

L-Azidohomoalanine hydrochloride (L-AHA) is an unnatural amino acid and a powerful tool in chemical biology and drug development. As an analog of methionine, it is incorporated into proteins during de novo synthesis, enabling the bioorthogonal labeling and tracking of newly synthesized proteins. This guide provides an in-depth overview of the safety, handling, and key experimental protocols associated with L-Azidohomoalanine hydrochloride.

Chemical and Physical Properties

L-Azidohomoalanine hydrochloride is a white solid with the following properties:

| Property | Value | Reference |

| CAS Number | 942518-29-8 | [1][2][3][4][5] |

| Molecular Formula | C₄H₈N₄O₂ · HCl | [3][4] |

| Molecular Weight | 180.59 g/mol | [6][4][7] |

| Appearance | White crystalline powder/solid | [5][8] |

| Solubility | Soluble in water (up to 100 mM) and methanol. Slightly soluble in acetonitrile. | [6][3][8][9] |

| Melting Point | 240-245 °C (decomposes) |

Safety and Hazard Information

The hazard classification for L-Azidohomoalanine hydrochloride varies across suppliers. While some sources indicate that it does not meet the criteria for hazard classification, others classify it as a skin and eye irritant, and a potential respiratory irritant. One supplier classifies it as a self-reacting substance.[1][2][4] Given these inconsistencies, it is prudent to handle this compound with care, adhering to the most stringent safety recommendations.

Summary of Hazard Classifications:

| Hazard Statement | GHS Classification | Signal Word | Pictogram | Reference |

| Skin Irritation | Category 2 (H315) | Warning | [2] | |

| Eye Irritation | Category 2A (H319) | Warning | [2] | |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 (H335) | Warning | [2] | |

| Self-reactive substances | Type C (H242 - Heating may cause a fire) | Danger | [4] |

Precautionary Measures and Personal Protective Equipment (PPE)

Due to the potential hazards, the following precautions should be taken when handling L-Azidohomoalanine hydrochloride:

-

Engineering Controls: Always handle in a well-ventilated area. Use of a chemical fume hood is strongly recommended.[1] The laboratory should be equipped with an eyewash station and a safety shower.[1]

-

Personal Protective Equipment:

-

Eye Protection: Wear appropriate safety glasses or goggles.[1]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile) that comply with standard BS EN 374:2003.[1] Gloves should be inspected before use and changed frequently.

-

Skin and Body Protection: Wear a lab coat or other appropriate protective clothing.[1]

-

Respiratory Protection: If there is a risk of dust formation or inhalation, a suitable respirator should be used.[1]

-

Handling and Storage

Proper handling and storage are crucial to maintain the stability and integrity of L-Azidohomoalanine hydrochloride and to ensure the safety of laboratory personnel.

| Aspect | Recommendation | Reference |

| Handling | Avoid inhalation and contact with skin and eyes. Prevent the formation of dust and aerosols. Keep away from sources of ignition. Avoid prolonged or repeated exposure. | [1] |

| Storage | Store in a cool, dry, and well-ventilated place. Recommended storage temperature is -20°C. Protect from light. | [7][8] |

| Stability | Stable under recommended storage conditions. Aqueous solutions are not recommended to be stored for more than one day.[8] | |

| Incompatibilities | Strong acids/alkalis and strong oxidizing/reducing agents. Avoid heat and moisture. | [1] |

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention. | [1][2] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. | [1][2] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention. | [1][2] |

| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. | [2] |

Spill and Disposal Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Do not let the product enter drains.[1] Wear appropriate PPE as described in Section 2.1. Cover the spill with a suitable absorbent material, then sweep it up and place it in an appropriate container for disposal.[1]

Waste disposal should be in accordance with all applicable federal, state, and local regulations.

Experimental Protocols and Workflows

L-Azidohomoalanine hydrochloride is primarily used for the metabolic labeling of newly synthesized proteins. The following is a general protocol for its use in cell culture, based on the principles of Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT).

Preparation of L-AHA Stock Solution

-

Reconstitution: L-AHA is soluble in aqueous solutions. To prepare a stock solution, dissolve the solid L-AHA in sterile, methionine-free cell culture medium or a suitable buffer (e.g., PBS) to the desired concentration (e.g., 100 mM).[6]

-

Storage: It is recommended to prepare fresh aqueous solutions. If storage is necessary, it should be for no longer than one day.[8] For longer-term storage, consider preparing aliquots and storing them at -20°C.

Metabolic Labeling of Cultured Cells

-

Cell Culture Preparation: Plate cells at an appropriate density and allow them to adhere overnight in complete growth medium.

-

Methionine Depletion (Optional but Recommended): To enhance the incorporation of L-AHA, wash the cells with sterile PBS and then incubate them in methionine-free medium for a period of time (e.g., 30-60 minutes).

-

Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with L-AHA at a final concentration typically ranging from 25 to 100 µM. The optimal concentration should be determined empirically for each cell type.

-

Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours) to allow for the incorporation of L-AHA into newly synthesized proteins.

-

Cell Lysis: After the labeling period, wash the cells with PBS and then lyse them using a suitable lysis buffer containing protease inhibitors.

Detection of L-AHA-labeled Proteins via Click Chemistry

The azide (B81097) group on the incorporated L-AHA allows for its detection via a highly specific "click" reaction with an alkyne-containing reporter molecule (e.g., a fluorescent dye or biotin).

-

Reaction Setup: In a microcentrifuge tube, combine the cell lysate containing the L-AHA-labeled proteins with the alkyne-functionalized reporter tag.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Add the click chemistry reaction cocktail, which typically includes:

-

A copper(I) source (e.g., copper(II) sulfate)

-

A reducing agent (e.g., sodium ascorbate)

-

A copper-chelating ligand (e.g., THPTA)

-

-

Incubation: Incubate the reaction at room temperature for 1-2 hours.

-

Analysis: The labeled proteins can now be visualized by in-gel fluorescence scanning (if a fluorescent alkyne was used) or detected by western blot and purified using streptavidin beads (if a biotin (B1667282) alkyne was used).

Visual Diagrams

Safe Handling Workflow

Caption: General workflow for safely handling L-Azidohomoalanine hydrochloride.

Emergency Spill Response

Caption: Logical steps for responding to a spill of L-Azidohomoalanine hydrochloride.

BONCAT Experimental Workflow

Caption: A simplified workflow for BONCAT using L-Azidohomoalanine hydrochloride.

References

- 1. documents.tocris.com [documents.tocris.com]

- 2. isotope.com [isotope.com]

- 3. caymanchem.com [caymanchem.com]

- 4. L-Azidohomoalanine hydrochloride 942518-29-8 [sigmaaldrich.com]

- 5. 4-Azido-L-homoalanine HCl (L-AHA), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]

- 6. rndsystems.com [rndsystems.com]

- 7. L-Azidohomoalanine·HCl (unlabeled) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. vectorlabs.com [vectorlabs.com]

A Technical Guide to L-Azidohomoalanine Hydrochloride: Commercial Sources and Applications

For Researchers, Scientists, and Drug Development Professionals

L-Azidohomoalanine hydrochloride (AHA) has emerged as an indispensable tool in chemical biology and proteomics for the study of de novo protein synthesis. As a non-canonical amino acid analog of methionine, it is incorporated into nascent polypeptide chains by the cellular translational machinery. The bioorthogonal azide (B81097) group allows for the selective chemical ligation to alkyne-bearing reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), a process broadly known as "click chemistry." This enables the visualization, identification, and quantification of newly synthesized proteins in a wide range of biological systems. This in-depth guide provides a comprehensive overview of commercial sources for L-Azidohomoalanine hydrochloride, its technical specifications, and detailed experimental protocols for its application.

Commercial Sources and Technical Data

A variety of commercial suppliers offer L-Azidohomoalanine hydrochloride, ensuring its accessibility to the research community. The quality and formulation of the compound can vary between suppliers, making it crucial for researchers to consider the specific requirements of their experiments. Key technical data from several prominent vendors are summarized below for easy comparison.

| Supplier | Purity | Molecular Weight ( g/mol ) | CAS Number | Solubility | Storage Conditions |

| Tocris Bioscience | Not specified | 180.59 | 942518-29-8 | Soluble to 100 mM in water | -20°C |

| Cayman Chemical | ≥95%[1] | 180.6[1] | 942518-29-8 | Soluble in methanol; slightly soluble in acetonitrile (B52724) and aqueous solutions[1] | -20°C[1] |

| TargetMol | Not specified | 180.59[2] | 942518-29-8 | 112.5 mg/mL in H₂O (sonication recommended)[2] | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[2] |

| Sigma-Aldrich | Not specified | 180.59 | 942518-29-8 | Not specified | Not specified |

| Carl ROTH | ≥98% | 180.58 | 942518-29-8 | Not specified | +4°C[3] |

| MedchemExpress | Not specified | 180.59[4] | 942518-29-8 | 100 mg/mL in H₂O (ultrasonic and warming to 60°C)[4] | 4°C, sealed storage, away from moisture[4] |

| R&D Systems | Not specified | 180.59 | 942518-29-8 | Soluble to 100 mM in water | -20°C |

| Cambridge Isotope Laboratories | ≥98%[5] | 180.59[5] | 942518-29-8 | Not specified | -20°C, protect from light[5] |

| AxisPharm | Not specified | 180.59 | 942518-29-8 | Water, DMSO, DMF | Not specified |

| Vector Labs | >95% (¹H NMR)[6][7] | 180.59[6][7] | 942518-29-8 | Water, DMSO, DMF[6][7] | -20°C[6][7] |

| baseclick | ≥ 98% (HPLC)[8] | 180.58 | 942518-29-8 | Soluble in 0.1 M NaOH(aq)[8] | 2-8 °C, dry[8] |

Experimental Protocols

The following sections provide detailed methodologies for the use of L-Azidohomoalanine hydrochloride in key experimental applications.

Metabolic Labeling of Newly Synthesized Proteins in Cell Culture

This protocol describes the incorporation of AHA into the proteome of cultured mammalian cells.

Materials:

-

L-Azidohomoalanine hydrochloride

-

Methionine-free cell culture medium (e.g., DMEM without methionine)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell culture plates and standard cell culture equipment

Procedure:

-

Cell Seeding: Seed cells in a culture plate at a density that will ensure they are in the logarithmic growth phase during the labeling period.

-

Methionine Depletion: When cells reach the desired confluency, aspirate the complete culture medium and wash the cells once with pre-warmed PBS.

-

Labeling: Add pre-warmed methionine-free medium containing the desired concentration of L-Azidohomoalanine hydrochloride (typically 25-50 µM) to the cells. The optimal concentration and labeling time should be determined empirically for each cell type and experimental condition.

-

Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) under standard cell culture conditions.

-

Cell Harvest: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS. The cells are now ready for lysis and downstream analysis.

Cell Lysis and Protein Extraction

This protocol outlines the preparation of cell lysates for subsequent click chemistry and analysis.

Materials:

-

RIPA buffer or other suitable lysis buffer

-

Protease inhibitor cocktail

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Lysis: Add ice-cold lysis buffer supplemented with protease inhibitors to the washed cell monolayer.

-

Scraping: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube. The protein concentration can be determined using a standard protein assay (e.g., BCA assay).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol describes the ligation of an alkyne-bearing reporter tag (e.g., a fluorescent dye or biotin) to the azide-modified proteins in the cell lysate.

Materials:

-

AHA-labeled protein lysate

-

Alkyne-reporter tag (e.g., alkyne-biotin or a fluorescent alkyne)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (B86663) (CuSO₄) solution

-

Sodium ascorbate (B8700270) solution

Procedure:

-

Reaction Mix Preparation: In a microcentrifuge tube, combine the following reagents in order:

-

AHA-labeled protein lysate

-

Alkyne-reporter tag

-

TCEP

-

TBTA

-

CuSO₄

-

-

Initiation: Add freshly prepared sodium ascorbate to initiate the click reaction.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking, protected from light if a fluorescent tag is used.

-

Protein Precipitation (Optional): The labeled proteins can be precipitated using methods such as acetone (B3395972) or methanol/chloroform precipitation to remove excess reagents.

-

Downstream Analysis: The labeled proteins are now ready for various downstream analyses, including SDS-PAGE, Western blotting, mass spectrometry, or affinity purification (if a biotin (B1667282) tag was used).

Visualizing Experimental Workflows and Signaling Pathways

Graphviz diagrams are provided below to illustrate a typical experimental workflow for AHA labeling and an example of how AHA can be used to study the impact of a signaling pathway on protein synthesis.

Conclusion

L-Azidohomoalanine hydrochloride is a powerful and versatile tool for investigating the dynamics of protein synthesis in a multitude of biological contexts. Its commercial availability from a range of suppliers, coupled with well-established and robust experimental protocols, makes it an accessible reagent for researchers in both academic and industrial settings. The ability to specifically tag and identify newly synthesized proteins provides invaluable insights into cellular responses to various stimuli, the mechanisms of drug action, and the fundamental processes that govern cellular homeostasis. As proteomic technologies continue to advance, the applications of L-Azidohomoalanine hydrochloride are expected to expand, further solidifying its role as a cornerstone of modern biological research.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. L-Azidohomoalanine hydrochloride | PROTAC Linker | TargetMol [targetmol.com]

- 3. L-γ-Azidohomoalanine hydrochloride, 100 mg, CAS No. 942518-29-8 | Azido amino acids | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. L-Azidohomoalanine·HCl (unlabeled) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. 4-Azido-L-homoalanine HCl [baseclick.eu]

L-Azidohomoalanine Hydrochloride: An In-depth Technical Guide to Studying Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Azidohomoalanine hydrochloride (AHA) is a powerful tool for the direct assessment of protein synthesis in living cells and organisms. As a non-canonical amino acid analog of methionine, AHA is recognized by the cellular translational machinery and incorporated into newly synthesized proteins.[1][2][3] The key feature of AHA is its azide (B81097) moiety, a bio-orthogonal chemical handle that allows for the selective detection and isolation of nascent proteins through "click chemistry."[4][5][6] This technique offers a non-radioactive, sensitive, and versatile alternative to traditional methods like [³⁵S]-methionine labeling.[7][8][9] This guide provides a comprehensive overview of the use of AHA in studying protein synthesis, including its mechanism of action, detailed experimental protocols, and applications in various research fields.